1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene
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Overview
Description
1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Functional Group Introduction: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxy Group Addition: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Methoxymethoxy Group Addition: The methoxymethoxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a methoxy-substituted benzene reacts with methoxymethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene depends on its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy and methoxymethoxy groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethynyl-3-methoxybenzene
- 3-Ethynylanisole
- 1-Ethynyl-4-methoxy-2-methylbenzene
Comparison: 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which can enhance its solubility and reactivity compared to similar compounds. The additional functional groups also provide more sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
634153-25-6 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-ethynyl-3-methoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12O3/c1-4-9-6-5-7-10(13-3)11(9)14-8-12-2/h1,5-7H,8H2,2-3H3 |
InChI Key |
WFZFNUKULKYYIP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1OC)C#C |
Origin of Product |
United States |
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